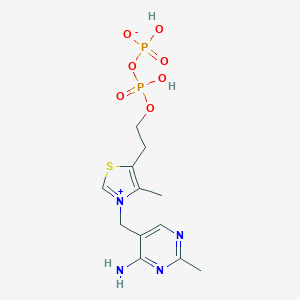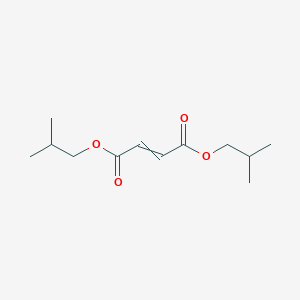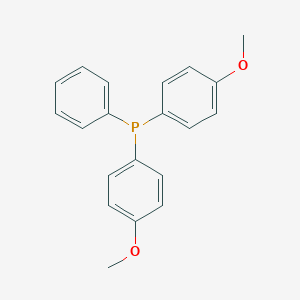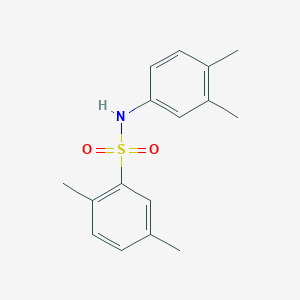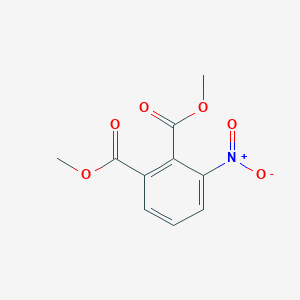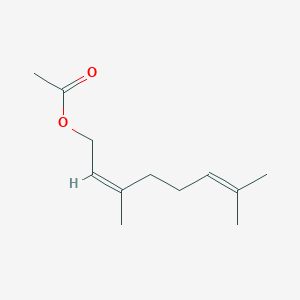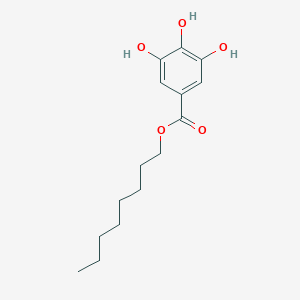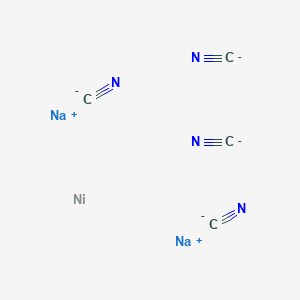
Sodium nickel cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium nickel cyanide is a chemical compound that has been used in various scientific research applications. It is a coordination complex that contains sodium, nickel, and cyanide ions. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of sodium nickel cyanide is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in organic synthesis reactions. It is also believed that sodium nickel cyanide acts as a reducing agent in electroplating processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of sodium nickel cyanide are not well studied. However, it is known that cyanide ions can bind to cytochrome c oxidase, a key enzyme in the electron transport chain, and inhibit its activity. This can lead to a decrease in ATP production and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using sodium nickel cyanide in lab experiments is its high stability. The compound is relatively stable under normal laboratory conditions and can be stored for long periods without decomposition. Another advantage is its low toxicity. Sodium nickel cyanide is less toxic than other cyanide compounds, making it safer to handle in the lab. However, one of the limitations of using sodium nickel cyanide is its limited solubility in water. This can make it difficult to dissolve the compound in aqueous solutions.
Orientations Futures
There are several future directions for the research on sodium nickel cyanide. One direction is the synthesis of new nickel-containing compounds using sodium nickel cyanide as a precursor. Another direction is the study of the mechanism of action of sodium nickel cyanide in organic synthesis reactions. Further research can also be done to explore the potential biomedical applications of sodium nickel cyanide.
Méthodes De Synthèse
Sodium nickel cyanide can be synthesized using various methods. One of the commonly used methods is the precipitation method. In this method, nickel sulfate and sodium cyanide are mixed in water, and the resulting solution is stirred for a few hours. The sodium nickel cyanide precipitates out of the solution and is collected by filtration. Another method involves the reaction of nickel chloride with sodium cyanide in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
Sodium nickel cyanide has been used in various scientific research applications. It has been used as a catalyst in organic synthesis reactions. It has also been used in electroplating processes to deposit nickel on various substrates. Sodium nickel cyanide has been used as a precursor for the synthesis of other nickel-containing compounds. It has also been used in the synthesis of magnetic nanoparticles.
Propriétés
Numéro CAS |
14038-85-8 |
|---|---|
Nom du produit |
Sodium nickel cyanide |
Formule moléculaire |
C4N4Na2Ni-2 |
Poids moléculaire |
208.74 g/mol |
Nom IUPAC |
disodium;nickel;tetracyanide |
InChI |
InChI=1S/4CN.2Na.Ni/c4*1-2;;;/q4*-1;2*+1; |
Clé InChI |
XQRUZCFXGRNTLO-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Ni] |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Ni] |
Numéros CAS associés |
48042-08-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



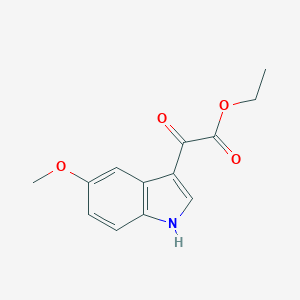
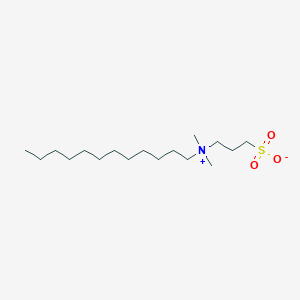
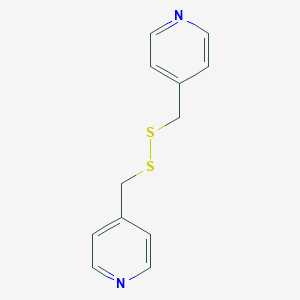
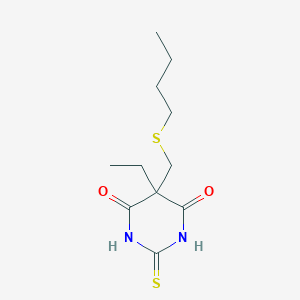
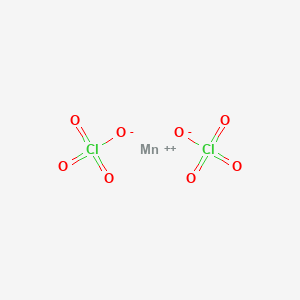
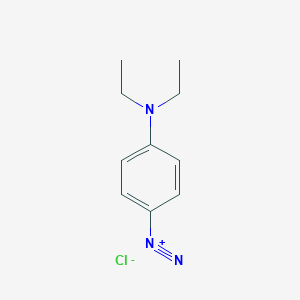
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
